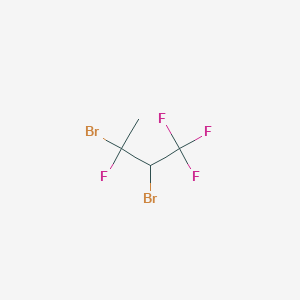

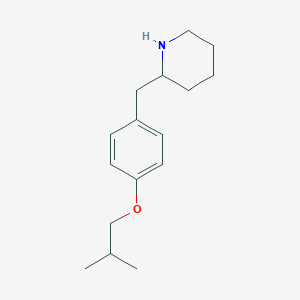

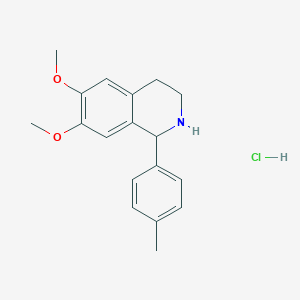

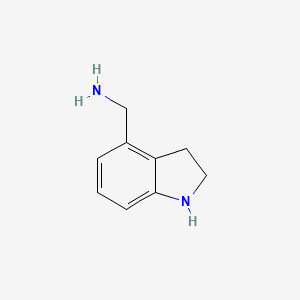

![molecular formula C18H22N2O2 B8271231 [3-({6-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)phenyl]methanol CAS No. 956593-39-8](/img/structure/B8271231.png)

[3-({6-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)phenyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives are often synthesized through intra- and intermolecular reactions . A lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also seems to contain a pyridin-2-yl group and a phenyl group, both of which are common structures in organic chemistry.Chemical Reactions Analysis

Piperidine derivatives are often involved in reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the density of a similar compound was found to be 1.55±0.1 g/cm3 .Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Piperidine derivatives are used in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

properties

CAS RN |

956593-39-8 |

|---|---|

Molecular Formula |

C18H22N2O2 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

[3-[6-(piperidin-1-ylmethyl)pyridin-2-yl]oxyphenyl]methanol |

InChI |

InChI=1S/C18H22N2O2/c21-14-15-6-4-8-17(12-15)22-18-9-5-7-16(19-18)13-20-10-2-1-3-11-20/h4-9,12,21H,1-3,10-11,13-14H2 |

InChI Key |

IWDMINVLRSOZFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=NC(=CC=C2)OC3=CC=CC(=C3)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

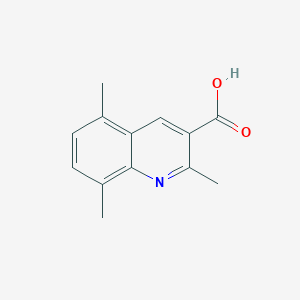

![2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B8271158.png)